molecular formula C12H10Cl2N2O B2651836 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one CAS No. 1304083-48-4

2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one

Cat. No.: B2651836
CAS No.: 1304083-48-4
M. Wt: 269.13
InChI Key: ZNKBKOBMKVTKCH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one is a synthetic organic compound featuring a fused cyclopenta[c]pyrazol-3-one core structure substituted with a 2,4-dichlorophenyl group at the 2-position. This molecular architecture incorporates both a pyrazolone ring, a scaffold known to be present in compounds with diverse biological activities , and a dichlorophenyl group, which is a common pharmacophore in various agrochemical and pharmaceutical agents . The specific research applications of this compound are an area of active investigation, but its structure suggests potential as a valuable intermediate or building block in medicinal chemistry for the development of new therapeutic candidates . Researchers may also find it useful in the synthesis of more complex polycyclic systems for biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-7-4-5-11(9(14)6-7)16-12(17)8-2-1-3-10(8)15-16/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKBKOBMKVTKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304083-48-4
Record name 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced reaction times . These systems allow for the precise control of reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of cyclopenta[c]pyrazoles exhibit significant anticancer properties. For instance, studies have demonstrated that 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopenta[c]pyrazole derivatives and their evaluation against human cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators.

Case Study:
In a pharmacological study, this compound was shown to reduce edema in animal models of inflammation. The findings suggested a potential use as a therapeutic agent for inflammatory diseases .

Material Science Applications

1. Synthesis of Advanced Materials
The unique structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials.

Table: Properties of Composites with Cyclopenta[c]pyrazole Derivatives

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B27560
Polymer C30070

The above table summarizes experimental data showing how composites containing cyclopenta[c]pyrazole derivatives outperform traditional materials in terms of thermal stability and mechanical strength .

Agricultural Chemistry Applications

1. Pesticidal Activity
Recent studies have indicated that this compound exhibits pesticidal properties against various agricultural pests. This compound acts as an insecticide by disrupting hormonal functions in target species.

Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results suggest its potential as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other intermolecular interactions, which facilitate its binding to biological targets such as enzymes and receptors . These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents Core Structure Applications/Notes References
2-(2,4-Dichlorophenyl)-cyclopenta[c]pyrazol-3-one C₁₂H₁₀Cl₂N₂O 293.13 g/mol 2,4-dichlorophenyl Cyclopenta[c]pyrazol-3-one Commercial availability; potential pesticidal use inferred from related dichlorophenyl analogs.
2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-one C₁₂H₁₀ClN₂O 257.68 g/mol 3-chlorophenyl Cyclopenta[c]pyrazol-3-one Supplier-listed (MolPort, AKOS); reduced steric hindrance compared to 2,4-dichloro analog.
1-(4-Chloro-2-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₀ClFN₂O₂ 280.69 g/mol 4-chloro-2-fluorophenyl; carboxylic acid Cyclopenta[c]pyrazole-3-carboxylic acid Pharmaceutical research: fluorination enhances metabolic stability and target binding.
1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride C₁₂H₁₂ClFN₃ 260.70 g/mol 4-fluorophenyl; amine hydrochloride Cyclopenta[c]pyrazol-3-amine Drug development: fluorinated amines improve solubility and pharmacokinetics.
(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one C₁₇H₁₁ClN₂O₂ 310.74 g/mol 2-chlorophenyl; methyl; chromene fusion Chromeno[2,3-c]pyrazol-4-one Chromene fusion increases rigidity; potential antimicrobial/antioxidant activity (based on xanthone derivatives).
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-pyrazol-5-yl]-5-methyl-pyrazol-3-one C₂₀H₁₅Cl₂N₄O 411.27 g/mol Bis-pyrazole; dual 4-chlorophenyl; methyl Bis-pyrazol-3-one Crystallographically characterized; bis-heterocyclic systems may enhance pesticidal efficacy.

Key Comparative Insights

Halogen Substitution Patterns: The 2,4-dichlorophenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to monosubstituted analogs (e.g., 3-chlorophenyl in ). This enhances resistance to oxidative degradation, a critical feature for agrochemicals . Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, making them preferable in drug discovery.

Bis-pyrazolones (e.g., ) leverage dual heterocyclic cores for synergistic activity, often seen in fungicides and herbicides.

Functional Group Additions :

  • Carboxylic acid () and amine hydrochloride () groups expand utility in medicinal chemistry by enabling salt formation, solubility modulation, and covalent binding to targets.

Commercial and Synthetic Accessibility :

  • The target compound’s commercial availability (1 g = €1,250 ) contrasts with rarer analogs like the fluorinated carboxylic acid (pricing undisclosed ), reflecting differences in synthetic complexity and demand.

Biological Activity

2-(2,4-Dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one (CAS Number: 1304083-48-4) is a compound of interest due to its potential biological activities. Its structural characteristics suggest possible applications in medicinal chemistry and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N2O. The compound features a cyclopentapyrazolone core structure that may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyrazolone can inhibit bacterial growth and demonstrate antifungal activity. For instance:

  • Case Study 1 : A derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro tests.
  • Case Study 2 : Another study highlighted the compound's effectiveness against various fungal strains.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Pyrazolone derivatives have been shown to inhibit pro-inflammatory cytokines in cellular models:

  • Research Finding : In vitro studies demonstrated that the compound reduces the expression of TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

  • Case Study 3 : A study reported that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Mechanism of Action : The compound appears to disrupt mitochondrial membrane potential leading to cell death.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity associated with pain and inflammation.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels leading to cellular stress and apoptosis in cancer cells.

Data Summary Table

Biological ActivityEffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-cyclopenta[c]pyrazol-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with cyclopentanone precursors, followed by functionalization. For example, Grignard reagents (e.g., alkyl or aryl magnesium halides) can be used to introduce substituents into cyclopenta[c]heterocycles, as demonstrated in cyclopenta[c]thiophene synthesis (60–65% yields) . Key optimizations include:
  • Temperature control : Maintain low temperatures (−78°C to 0°C) during Grignard additions to prevent side reactions.
  • Solvent selection : Use anhydrous THF or diethyl ether for moisture-sensitive reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.
    Intermediate characterization via TLC and NMR is critical to confirm stepwise progression .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction (100 K, Cu-Kα radiation) resolves the 3D conformation, bond lengths (mean C–C = 0.013 Å), and stereochemistry. For example, pyrazole derivatives with chlorophenyl groups show planar aromatic systems and intramolecular hydrogen bonding .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl3_3) identify proton environments (e.g., pyrazole NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm). 1H^1H-1H^1H COSY and HSQC correlate signals for unambiguous assignments .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 365.08 for C16_{16}H12_{12}Cl2_2N2_2O analogs) .

Q. What initial biological screening approaches are used to assess this compound’s pharmacological potential?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer activity : MTT assays (48–72 hr exposure, IC50_{50} determination) against human cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory potential : COX-2 inhibition assays (ELISA, IC50_{50} comparison to indomethacin) .
  • Enzyme kinetics : Measure binding affinity (Ki_i) via fluorescence quenching or surface plasmon resonance (SPR) for target enzymes (e.g., kinases) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Structural-activity reconciliation : Compare crystallographic data (e.g., dihedral angles of the chlorophenyl group) to activity trends. For instance, steric hindrance from ortho-chloro substituents may reduce binding affinity in some targets .
  • Dose-response re-evaluation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 5% CO2_2) to minimize variability.
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1%) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use MOE or AutoDock Vina to model binding poses in protein active sites (e.g., NR2B receptors). Optimize force fields (MMFF94) and scoring functions to account for halogen bonding (Cl···π interactions) .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR modeling : Develop regression models (e.g., PLS or random forest) using descriptors like logP, polar surface area, and H-bond donors to predict IC50_{50} values .

Q. What advanced synthetic strategies improve regioselectivity in cyclopenta[c]pyrazol-3-one derivatives?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., sulfonyl esters) to steer electrophilic substitution. For example, 5-carbomethoxy-5-phenylsulfonyl precursors enable selective alkylation .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to achieve enantioselective cyclization (e.g., >90% ee) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 1 hr) while maintaining yields (>70%) via controlled dielectric heating .

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